![molecular formula C14H8ClF2N3O2S B1678574 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide CAS No. 951120-33-5](/img/structure/B1678574.png)
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide
Übersicht
Beschreibung
PC190723 ist ein kleines Molekül, das aufgrund seiner starken antibakteriellen Eigenschaften große Aufmerksamkeit erregt hat. Diese Verbindung hat sich als wirksam bei der Hemmung des Wachstums verschiedener grampositiver Bakterien erwiesen, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Bacillus subtilis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PC190723 umfasst mehrere wichtige Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2,6-Difluor-3-methoxybenzoesäure.
Amidbildung: Diese Säure wird dann unter Verwendung von Thionylchlorid in ihr entsprechendes Säurechlorid umgewandelt.
Kupplungsreaktion: Das Säurechlorid wird in Gegenwart einer Base wie Triethylamin mit 6-Chlorthiazolo[5,4-b]pyridin-2-amin umgesetzt, um das gewünschte Benzamidderivat zu bilden.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für PC190723 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit und die Implementierung kostengünstiger Produktionstechniken.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PC190723 involves several key steps:
Starting Material: The synthesis begins with the preparation of 2,6-difluoro-3-methoxybenzoic acid.
Amide Formation: This acid is then converted into its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is reacted with 6-chlorothiazolo[5,4-b]pyridin-2-amine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for PC190723 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PC190723 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amid- und Methoxygruppen. Es kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen mit seinem Zielprotein FtsZ teilnehmen .
Häufige Reagenzien und Bedingungen
Reagenzien: Thionylchlorid, Triethylamin, 6-Chlorthiazolo[5,4-b]pyridin-2-amin.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist PC190723 selbst, das durch die Kupplung der Säurechlorid- und Aminkomponenten gebildet wird.
Wissenschaftliche Forschungsanwendungen
Biochemistry and Cancer Pharmacology
Application Summary:
The compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), critical enzymes in cell growth and survival. PI3Ks are significant targets for cancer therapy due to their involvement in oncogenic signaling pathways.
Experimental Findings:
- Inhibitory Activity: The compound demonstrated an IC50 value of 3.6 nm in PI3K enzymatic assays, indicating strong inhibitory activity.
- Structure-Activity Relationship (SAR): Studies revealed that specific functional groups are essential for enhancing PI3Kα inhibitory activity, suggesting that structural modifications could optimize potency.
Pharmacology and Neuroscience
Application Summary:
Compounds with a thiazolo[5,4-b]pyridine core are being explored for their potential as analgesics and antithrombotic agents.
Experimental Findings:
- Pain Management: Animal models showed significant analgesic effects, with measurable improvements in pain thresholds.
- Antithrombotic Activity: The compound exhibited promising results in inhibiting blood clot formation, suggesting its utility in managing thrombotic disorders.
Microbiology and Infectious Diseases
Application Summary:
The compound has been evaluated for its antibacterial and antifungal properties, indicating its potential for developing new treatments against infectious diseases.
Experimental Findings:
- Antimicrobial Efficacy: In vitro tests revealed the compound's effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/ml.
- Mechanism of Action: The compound inhibits bacterial cell division by targeting the FtsZ protein, crucial for cytokinesis.
Endocrinology and Metabolic Diseases
Application Summary:
Research is ongoing to investigate the compound's potential in treating obesity and hyperlipidemia.
Experimental Findings:
- Lipid Metabolism Modulation: In vitro and in vivo studies indicated that the compound positively affects lipid profiles by reducing serum triglycerides and cholesterol levels.
- Adiposity Reduction: Animal models demonstrated decreased adiposity, highlighting its potential application in metabolic disorder therapies.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Fluorophenyl)-N-(thiazol-2-yl)acetamide | Fluorophenyl and thiazole | Antimicrobial activity |
4-(Chlorophenyl)-N-(pyridin-2-yl)benzamide | Chlorophenyl and pyridine | Moderate antibacterial properties |
5-(Bromothiazol-2-yl)-N-(1H-pyrazol-4-yl)benzamide | Bromothiazole and pyrazole | Anticancer properties |
Wirkmechanismus
PC190723 exerts its effects by binding to the FtsZ protein, a key component of the bacterial cytoskeleton involved in cell division. The binding of PC190723 stabilizes the polymerized form of FtsZ, preventing its normal dynamic behavior and thereby inhibiting bacterial cytokinesis. This leads to the formation of non-functional filaments and ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DS01750413: Ein Derivat von PC190723 mit verbesserter in-vitro- und in-vivo-Aktivität gegen MRSA.
Verbindung 1: Ein optimiertes Derivat von 3-Methoxybenzamid mit überlegenen Potenzen und arzneimittelähnlichen Eigenschaften.
Einzigartigkeit
PC190723 ist einzigartig in seiner spezifischen Zielansprache des FtsZ-Proteins, das einen neuartigen Wirkmechanismus im Vergleich zu traditionellen Antibiotika darstellt. Diese Spezifität reduziert die Wahrscheinlichkeit von Kreuzresistenz mit anderen Antibiotikaklassen und unterstreicht sein Potenzial als ein First-in-Class-Antibakteriell .
Biologische Aktivität
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H8ClF2N3O2S
- Molecular Weight : 355.75 g/mol
- CAS Number : 951120-33-5
The presence of a chlorothiazole moiety and difluorobenzamide structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Inhibition of Nuclear Receptors : The compound may act as an inverse agonist for RORc (Retinoic Acid Receptor-related Orphan Receptor C), which plays a crucial role in inflammatory responses by regulating interleukin (IL)-17 production. This mechanism is particularly relevant for conditions like psoriasis and rheumatoid arthritis .
- Antimicrobial Activity : Similar benzamide derivatives have shown potent bactericidal activity against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties .
Case Studies and Research Findings
A summary of key studies investigating the biological activity of this compound includes:
Detailed Findings
- RORc Inhibition : In vitro assays indicated that this compound exhibited a high selectivity for RORc over other nuclear receptors, making it a candidate for further development in anti-inflammatory therapies .
- Antimicrobial Testing : The compound's structural analogs have been tested against various pathogens, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .
Eigenschaften
IUPAC Name |
3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJNSBDHOVLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648429 | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951120-33-5 | |
Record name | PC-190723 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC-190723 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.